![molecular formula C6H14Cl2N4O B13586424 [1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanoldihydrochloride](/img/structure/B13586424.png)
[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanoldihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanoldihydrochloride: is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanoldihydrochloride typically involves the cycloaddition reaction between an azide and an alkyne, known as the “click” reaction. This reaction is highly efficient and can be carried out under mild conditions. The general synthetic route involves the following steps:
Preparation of Azide: The azide precursor is synthesized from the corresponding amine through diazotization followed by azidation.
Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Reduction and Functionalization: The resulting triazole is further reduced and functionalized to introduce the aminopropyl group and methanol moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Synthesis of Precursors: Large quantities of azide and alkyne precursors are synthesized.
Catalytic Cycloaddition: The click reaction is scaled up using industrial reactors with efficient mixing and temperature control.
Purification and Crystallization: The final product is purified through crystallization and recrystallization to obtain high purity this compound.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the triazole ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidized Derivatives: Various oxidized forms of the compound with different functional groups.
Reduced Derivatives: Compounds with modified functional groups resulting from reduction.
Substituted Triazoles: Triazole derivatives with different substituents introduced through substitution reactions.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor in biochemical studies.
Bioconjugation: It can be used in bioconjugation techniques to label biomolecules.
Medicine
Drug Development: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Diagnostics: It can be used in diagnostic assays for detecting specific biomolecules.
Industry
Materials Science: The compound is used in the development of new materials with unique properties.
作用机制
The mechanism of action of [1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanoldihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole ring and the aminopropyl group play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions.
相似化合物的比较
Similar Compounds
1,2,4-Triazole: Another triazole compound with different substitution patterns.
1,2,3-Triazole: A closely related compound with similar structural features.
3-Amino-1,2,4-triazole: A triazole derivative with an amino group at a different position.
Uniqueness
Functional Groups: The presence of both the aminopropyl group and the methanol moiety makes [1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanoldihydrochloride unique.
Applications: Its diverse applications in various fields highlight its versatility compared to other triazole compounds.
属性
分子式 |
C6H14Cl2N4O |
|---|---|
分子量 |
229.11 g/mol |
IUPAC 名称 |
[1-(3-aminopropyl)triazol-4-yl]methanol;dihydrochloride |
InChI |
InChI=1S/C6H12N4O.2ClH/c7-2-1-3-10-4-6(5-11)8-9-10;;/h4,11H,1-3,5,7H2;2*1H |
InChI 键 |
CXNNXPBAXXSUSS-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=NN1CCCN)CO.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


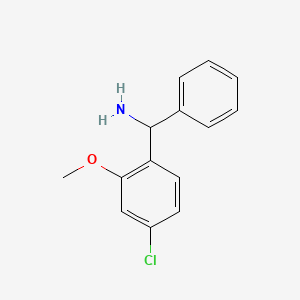
![5,6-dichloro-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide](/img/structure/B13586345.png)
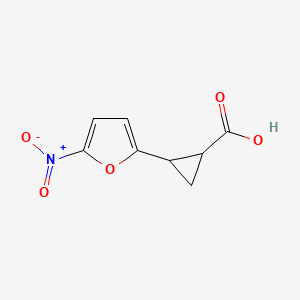
![3-[3-(Difluoromethoxy)phenyl]oxan-3-amine](/img/structure/B13586358.png)

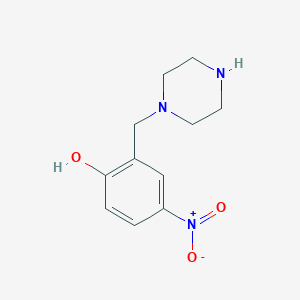
![N-[2-(1H-1,3-Benzodiazol-2-YL)ethyl]-2-(4-bromophenoxy)acetamide](/img/structure/B13586395.png)
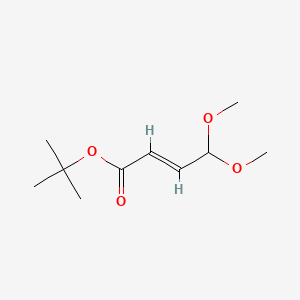
![2,2-Difluoro-2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B13586414.png)
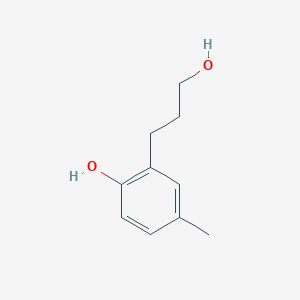
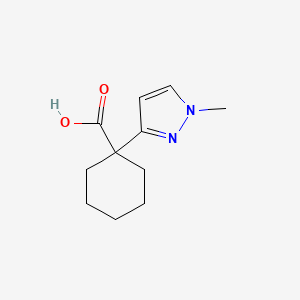


![4-acetyl-N-(2-aminoethyl)-N-[(3-chlorophenyl)methyl]morpholine-2-carboxamidehydrochloride](/img/structure/B13586444.png)
